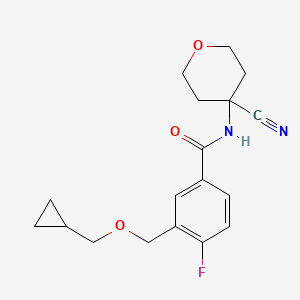
(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride is a chemical compound with the molecular formula C5H12Cl2F2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a [(3,3-difluorocyclobutyl)methyl] group. This compound is typically encountered as a dihydrochloride salt, which enhances its stability and solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride typically involves the reaction of [(3,3-difluorocyclobutyl)methyl]amine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the [(3,3-difluorocyclobutyl)methyl]amine precursor, followed by its reaction with hydrazine and hydrochloric acid. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The [(3,3-difluorocyclobutyl)methyl] group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions may produce a variety of substituted hydrazine derivatives .
Applications De Recherche Scientifique
(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The [(3,3-difluorocyclobutyl)methyl] group may enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: The parent compound, which lacks the [(3,3-difluorocyclobutyl)methyl] group.
[(3,3-Difluorocyclobutyl)methyl]amine: A precursor in the synthesis of the compound.
Other substituted hydrazines: Compounds with different substituents on the hydrazine moiety.
Uniqueness
(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride is unique due to the presence of the [(3,3-difluorocyclobutyl)methyl] group, which imparts distinct chemical and biological properties. This substitution enhances its stability, solubility, and potential interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-4(2-5)3-9-8;;/h4,9H,1-3,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLBEVOIKLJRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)



